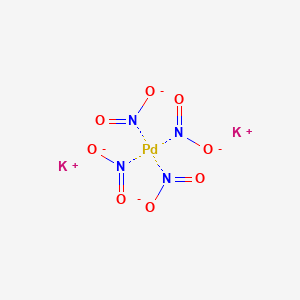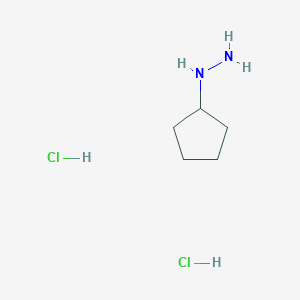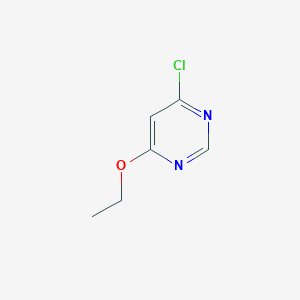
Potassium tetranitropalladate(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium tetranitropalladate(II) can be synthesized through the reaction of palladium salts with potassium nitrite under controlled conditions. The reaction typically involves dissolving palladium chloride in water, followed by the addition of potassium nitrite. The mixture is then stirred and heated to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of dipotassium;palladium;tetranitrite follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium tetranitropalladate(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of palladium, which acts as a catalyst in many cases .
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, dipotassium;palladium;tetranitrite can undergo oxidation reactions.
Reduction: Reducing agents like sodium borohydride can reduce the compound to form palladium metal and other by-products.
Substitution: The nitrite ligands in dipotassium;palladium;tetranitrite can be substituted with other ligands such as chloride or bromide under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce palladium oxides, while reduction reactions yield palladium metal .
Scientific Research Applications
Chemistry: Potassium tetranitropalladate(II) is used as a catalyst in various chemical reactions, including hydrogenation and carbon-carbon coupling reactions. Its catalytic properties make it valuable in organic synthesis and industrial processes .
Biology and Medicine: In biological research, dipotassium;palladium;tetranitrite is studied for its potential use in drug development and as a therapeutic agent. Its ability to interact with biological molecules and catalyze specific reactions makes it a promising candidate for medical applications .
Industry: The compound is also used in the manufacturing of electronic components and materials. Its unique properties make it suitable for applications in the electronics industry, including the production of conductive materials and sensors .
Mechanism of Action
The mechanism by which dipotassium;palladium;tetranitrite exerts its effects involves the interaction of palladium ions with various molecular targets. Palladium can coordinate with different ligands, facilitating catalytic reactions and influencing molecular pathways. The nitrite ions in the compound also play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Potassium tetranitropalladate(II): Similar in structure and composition, this compound also contains palladium and nitrite ions but differs in its specific coordination environment.
Dipotassium tetranitropalladate: Another related compound with similar chemical properties and applications.
Uniqueness: Potassium tetranitropalladate(II) is unique due to its specific coordination of palladium with nitrite ions, which imparts distinct catalytic and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
dipotassium;palladium;tetranitrite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.4HNO2.Pd/c;;4*2-1-3;/h;;4*(H,2,3);/q2*+1;;;;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDIEKDUJYMSIK-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2N4O8Pd-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13844-89-8 |
Source


|
| Record name | Palladate(2-), tetrakis(nitrito-.kappa.N)-, potassium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetrakis(nitrito-N)palladate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)






